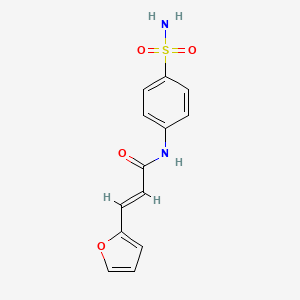![molecular formula C18H17Cl2N3S B10964658 3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964658.png)
3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Benzyl and Dichlorobenzyl Groups: The benzyl and dichlorobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and dichlorobenzyl halides, respectively.
Sulfur Introduction: The sulfanyl group can be introduced using thiol reagents under suitable conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product with high purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and the substituents play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole: This compound has a similar structure but with different positions of the dichlorobenzyl group, leading to different biological activities.
4-[(Z)-({3-Benzyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-2-chloro-6-methoxyphenol: This compound has additional functional groups, which may enhance its biological activity or specificity.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole thioether and amide moieties: These compounds have different core structures but share similar functional groups, leading to comparable biological activities.
The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities.
Properties
Molecular Formula |
C18H17Cl2N3S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-benzyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3S/c1-2-23-17(11-13-6-4-3-5-7-13)21-22-18(23)24-12-14-8-9-15(19)16(20)10-14/h3-10H,2,11-12H2,1H3 |
InChI Key |
DJSHOVRQEUVJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10964577.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10964579.png)
![N-(2-methoxy-4-nitrophenyl)-4-[2-(propan-2-yloxy)benzyl]piperazine-1-carboxamide](/img/structure/B10964590.png)
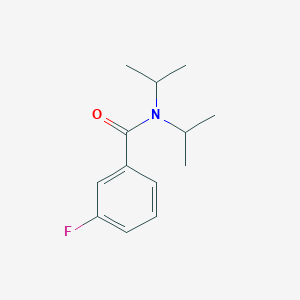
![1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10964601.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10964604.png)
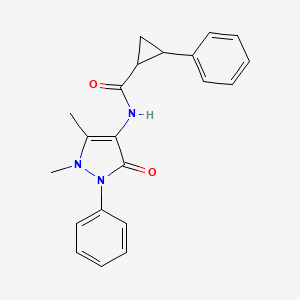
![4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964607.png)
![2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B10964608.png)
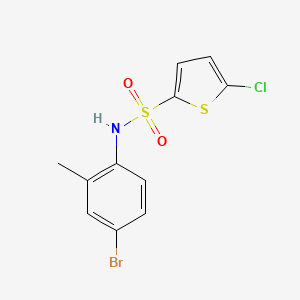
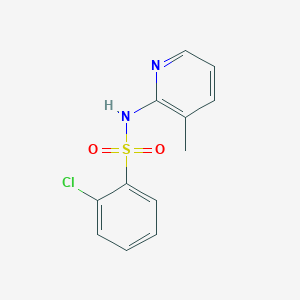

![N-(2,2-difluoroethyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964633.png)
